Flupoxam

Description

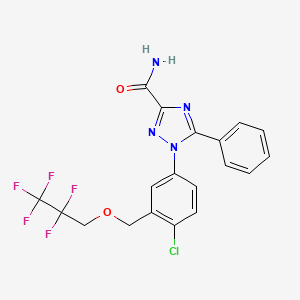

Structure

3D Structure

Properties

IUPAC Name |

1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQMRUTZEYVDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF5N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057943 | |

| Record name | Flupoxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119126-15-7 | |

| Record name | Flupoxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupoxam [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupoxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 - 148 °C | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flupoxam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupoxam is a pre- and early post-emergence herbicide recognized for its efficacy against annual broadleaf weeds in winter cereal crops. This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of cellulose biosynthesis. Detailed experimental protocols for assessing its biological activity and a summary of its toxicological profile are presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and herbicide research.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide, is a complex molecule belonging to the triazolecarboxamide class of herbicides.[1] Its chemical structure is characterized by a central 1,2,4-triazole ring substituted with a phenyl group, a carboxamide group, and a substituted phenyl ring containing a chloro group and a pentafluoropropoxymethyl ether side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ | [2][3][4] |

| Molecular Weight | 460.8 g/mol | [2] |

| CAS Registry Number | 119126-15-7 | [2][4] |

| Melting Point | 144 - 148 °C | [2] |

| Boiling Point | 555.7 ± 60.0 °C (Predicted) | [3] |

| Water Solubility | 2.17e-06 M | [3] |

| XLogP3 | 4.6 | [2] |

| Vapor Pressure | 2.18E-12 mmHg at 25°C | [3] |

| Physical Description | Solid | [2] |

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound's herbicidal activity stems from its role as a cellulose biosynthesis inhibitor (CBI).[5] Cellulose, a crucial component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane. This compound disrupts this process, leading to impaired cell wall formation, abnormal cell growth, and ultimately, plant death.

Forward genetic screens in Arabidopsis thaliana have identified mutations in the CESA1, CESA3, and CESA6 genes that confer resistance to this compound, providing strong evidence that these proteins are its primary targets.[5] These resistance-conferring mutations are predominantly found in the transmembrane domains of the CESA proteins, suggesting that this compound may interfere with the assembly or function of the CESA complex within the plasma membrane.[5] In silico docking studies further support this, proposing that this compound binds to an interface between CESA proteins, thereby disrupting cellulose polymerization.[3][4]

Experimental Protocols

Radiolabeled Glucose Uptake Assay for Cellulose Biosynthesis Inhibition

This protocol provides a method to quantify the inhibitory effect of this compound on cellulose synthesis by measuring the incorporation of radiolabeled glucose into the cell wall.

Materials:

-

Arabidopsis thaliana seedlings

-

Liquid growth medium (e.g., 0.5x MS salts)

-

This compound stock solution (in DMSO)

-

[¹⁴C]glucose

-

Dimethyl sulfoxide (DMSO) as a control

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Grow Arabidopsis seedlings in liquid culture under standard conditions.

-

Prepare treatment solutions by diluting the this compound stock solution in the growth medium to the desired concentrations. A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

-

Transfer seedlings to the treatment solutions and incubate for a specified period (e.g., 1-2 hours).

-

Add [¹⁴C]glucose to each sample and continue the incubation to allow for its incorporation into newly synthesized cellulose.

-

Harvest the seedlings and wash thoroughly to remove unincorporated [¹⁴C]glucose.

-

Process the plant material to isolate the acid-insoluble fraction, which contains the cellulose.

-

Quantify the amount of incorporated [¹⁴C]glucose in the acid-insoluble fraction using a liquid scintillation counter.

-

Express the results as a percentage of the control (DMSO-treated) seedlings to determine the extent of cellulose synthesis inhibition.

Herbicidal Activity and Toxicology

This compound is effective for the pre- and early post-emergence control of a range of annual broadleaf weeds in winter cereals. Its biological activity is concentration-dependent. While specific quantitative data on the herbicidal efficacy of this compound across various weed species is extensive in proprietary manufacturer reports, publicly available academic literature primarily focuses on its mechanism of action.

Table 2: Toxicological Profile of this compound

| Parameter | Value | Species | Source |

| GHS Classification | H411: Toxic to aquatic life with long lasting effects | - | [2][3] |

| Hazard Class Code | 51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | - | [3] |

Conclusion

This compound is a potent herbicide that targets a fundamental process in plant biology – cellulose synthesis. Its complex chemical structure and specific mode of action make it an effective tool for weed management. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of agriculture, plant science, and herbicide development. Further research into the precise binding interactions of this compound with the CESA complex could pave the way for the design of new, even more effective and selective herbicides.

References

- 1. Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

Flupoxam synthesis pathway and intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupoxam is a synthetically produced herbicide classified under the triazole chemical family. Its primary application is in the control of broad-leaved weeds, particularly in cereal crops. The herbicidal activity of this compound stems from its ability to inhibit cellulose biosynthesis in susceptible plants, leading to the disruption of cell wall formation and ultimately, plant death. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity and known biological effects.

Chemical Identity

| Property | Value |

| IUPAC Name | 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide |

| Chemical Formula | C₁₉H₁₄ClF₅N₄O₂ |

| CAS Number | 119126-15-7 |

| Molar Mass | 460.79 g/mol |

| Chemical Structure | A substituted phenyl ring linked to a 1,2,4-triazole ring which contains a carboxamide group and a phenyl group. The initial phenyl ring is further substituted with a chlorine atom and a pentafluoropropoxy methyl ether group. |

Synthesis Pathway and Intermediates

Detailed, publicly available information regarding the specific commercial synthesis pathway of this compound, including precise reaction conditions, yields, and purification methods, is limited in the scientific and patent literature. Constructing a complete and verified synthesis scheme with experimental protocols is therefore not feasible at this time.

However, based on the general principles of synthetic organic chemistry and known reactions for assembling similar molecular structures, a plausible, though unverified, retrosynthetic analysis can be proposed. This would likely involve the synthesis of key intermediates followed by their coupling to form the final this compound molecule.

Hypothetical Retrosynthetic Approach

A logical disconnection approach to the synthesis of this compound would suggest the formation of the core triazole-carboxamide structure from key building blocks. The following diagram illustrates a conceptual retrosynthetic analysis.

Caption: A conceptual retrosynthetic pathway for this compound.

Key Hypothetical Intermediates:

-

1-(4-chloro-3-(pentafluoropropoxymethyl)phenyl)hydrazine: This would be a crucial intermediate, providing the substituted phenyl portion of the molecule. Its synthesis would likely start from a commercially available chlorotoluene derivative, followed by functional group manipulations to introduce the pentafluoropropoxy and hydrazine moieties.

-

Ethyl 2-oxo-2-phenylacetate (or a related derivative): This would serve as the precursor for the C3 and C5 positions of the triazole ring, including the carboxamide and phenyl groups.

-

4-Chloro-3-(hydroxymethyl)aniline: A potential precursor for the introduction of the pentafluoropropoxy ether side chain.

-

2,2,3,3,3-Pentafluoropropanol: The source of the fluorinated side chain.

Plausible Synthetic Steps (General Overview):

-

Synthesis of the Substituted Aniline: The synthesis would likely commence with a suitable starting material like 4-chloro-3-methylaniline. The methyl group could be functionalized to a hydroxymethyl group, which is then etherified with a pentafluoropropyl source (e.g., 2,2,3,3,3-pentafluoropropyl bromide or tosylate) under basic conditions.

-

Formation of the Phenylhydrazine: The resulting substituted aniline would then be converted to the corresponding phenylhydrazine derivative through diazotization followed by reduction.

-

Triazole Ring Formation: The core 1,2,4-triazole ring could be constructed via a condensation reaction between the synthesized phenylhydrazine and a suitable 1,3-dicarbonyl compound or its equivalent, which would also incorporate the phenyl and carboxamide functionalities. This is a common method for the synthesis of substituted triazoles.

Experimental Protocols

Due to the lack of specific published synthesis procedures for this compound, detailed experimental protocols with precise quantities, reaction times, temperatures, and purification methods cannot be provided. The development of such a protocol would necessitate extensive laboratory research and optimization.

Quantitative Data

Similarly, without access to specific experimental data from the synthesis of this compound, a table of quantitative data (e.g., reaction yields, purity of intermediates, spectroscopic data) cannot be compiled.

Conclusion

This compound is a potent herbicide with a well-defined chemical structure and mechanism of action. While a detailed, step-by-step synthesis pathway with accompanying experimental data is not publicly available, a plausible synthetic route can be hypothesized based on established organic chemistry principles. The development of a robust and efficient synthesis is a critical aspect of the commercial production of any agrochemical. Further research and disclosure in the scientific or patent literature would be required to provide a definitive and in-depth guide to the synthesis of this compound.

In-Depth Technical Guide to Flupoxam Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupoxam, a triazole amide herbicide, was first introduced by Monsanto in 1989 for the selective control of broad-leaved weeds in cereal crops. Its mode of action is the inhibition of cell wall biosynthesis, specifically targeting cellulose synthase. This mechanism, classified under HRAC Group L and WSSA Group 29, leads to the disruption of plant growth and development. While this compound has been shown to be effective, particularly in combination with other herbicides, detailed public information regarding its synthesis, comprehensive toxicological profile, and environmental fate is limited. This guide synthesizes the available technical data on this compound, providing an in-depth overview of its discovery, mechanism of action, efficacy, and safety profile based on publicly accessible scientific literature and databases.

Discovery and History

This compound (also known as MON 18500) was developed and introduced by Monsanto in 1989.[1] It is also associated with Nippon Soda.[1] this compound was designed for the post-emergence control of a range of broad-leaved weeds in cereal crops.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the triazole and amide herbicide groups.[1]

| Property | Value | Source |

| IUPAC Name | 1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide | Generic Chemical Databases |

| CAS Number | 119126-15-7 | Generic Chemical Databases |

| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ | Generic Chemical Databases |

| Molecular Weight | 460.79 g/mol | Generic Chemical Databases |

| Physical State | Solid | Generic Chemical Databases |

| Melting Point | 144 - 148 °C | Generic Chemical Databases |

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of cell wall biosynthesis.[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L and a Weed Science Society of America (WSSA) Group 29 herbicide.

The molecular target of this compound is believed to be cellulose synthase (CESA) , a key enzyme responsible for the polymerization of glucose into cellulose chains, which are essential components of the plant cell wall. Research on the model plant Arabidopsis thaliana has shown that mutations in the transmembrane domains of CESA proteins, specifically CESA1, can confer resistance to this compound.[2][3] This suggests that this compound likely binds to the CESA protein complex, disrupting its function.

While the precise binding site and the downstream signaling cascade are not fully elucidated in publicly available literature, the inhibition of cellulose synthesis leads to a cascade of effects, including the cessation of cell elongation and division, ultimately resulting in plant death.

A proposed logical pathway for the action of this compound is outlined below:

Caption: Logical pathway of this compound's mode of action.

Efficacy and Crop Safety

This compound is effective against a range of broad-leaved weeds in cereal crops. A study conducted in Poland from 1991 to 1993 evaluated the efficacy of a ready-mixed product of this compound and Isoproturon (IPU) in winter wheat.

Table 1: Efficacy of this compound + Isoproturon on Weed Control in Winter Wheat (Poznan Region, 1991/92)

| Treatment | Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |

| This compound + IPU | 120 + 1200 | 95.2 | 93.5 |

| This compound + IPU | 180 + 1800 | 97.8 | 96.3 |

| This compound + IPU | 240 + 2400 | 98.5 | 98.1 |

Table 2: Efficacy of this compound + Isoproturon on Weed Control in Winter Wheat (Wroclaw Region, 1991/92)

| Treatment | Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |

| This compound + IPU | 120 + 1200 | 93.1 | 91.7 |

| This compound + IPU | 180 + 1800 | 95.6 | 94.2 |

| This compound + IPU | 240 + 2400 | 97.3 | 96.8 |

The study concluded that a rate of 80-120 g/ha of this compound combined with 800-1200 g/ha of IPU provided good control of Apera spica-venti and various broad-leaved weeds. The tested winter wheat cultivars (Almari, Alcedo, Gama, and Reda) showed good tolerance to the herbicide mixture.

Experimental Protocols

Root Growth Inhibition Assay

A 1996 study reported that this compound inhibited root elongation and induced a "club root" morphology in watercress seedlings at a concentration of 1 µM, though it was determined not to be a mitotic disrupter.[4]

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for a root growth inhibition assay.

Methodology:

-

Plant Material: Arabidopsis thaliana or watercress (Nasturtium officinale) seeds would be surface-sterilized.

-

Germination: Seeds would be germinated on a sterile nutrient agar medium.

-

Treatment: Seedlings with primary roots of a defined length would be transferred to new agar plates containing a range of this compound concentrations.

-

Incubation: Plates would be incubated under controlled light and temperature conditions.

-

Data Collection: Root length would be measured at regular intervals.

-

Histological Analysis: Root tips would be fixed, sectioned, and stained for microscopic examination of cell structure and morphology. For immunofluorescence, root tips would be treated with antibodies against tubulin to visualize microtubules.

Cellulose Biosynthesis Inhibition Assay

Methodology:

-

Plant Material: Arabidopsis thaliana seedlings or a cell suspension culture would be used.

-

Radiolabeling: The plant material would be incubated with ¹⁴C-labeled glucose in the presence of various concentrations of this compound.

-

Cell Wall Extraction: After the incubation period, the plant material would be harvested, and the cell walls would be extracted.

-

Cellulose Quantification: The amount of ¹⁴C incorporated into crystalline cellulose would be quantified using scintillation counting after digesting other cell wall components.

-

Data Analysis: The inhibition of cellulose synthesis would be calculated by comparing the ¹⁴C incorporation in treated samples to untreated controls.

Synthesis

Toxicological Profile

The available toxicological data for this compound is limited in the public domain.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | >5000 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | 2000 mg/kg | [1] |

No data on chronic toxicity, carcinogenicity, or reproductive and developmental effects were found in the reviewed public literature.

Environmental Fate

Specific studies detailing the environmental fate of this compound, such as its soil half-life, mobility, and degradation pathways (hydrolysis, photolysis), are not widely available in the public scientific literature. As a pesticide, its persistence and potential for leaching would be key factors in its environmental risk assessment.

Conclusion

This compound is a selective herbicide with a specific mode of action targeting cellulose biosynthesis in broad-leaved weeds. While its efficacy, particularly in combination with other active ingredients, has been demonstrated, a comprehensive public dataset on its synthesis, detailed toxicology, and environmental fate is lacking. This guide provides a summary of the currently available technical information, highlighting the need for further publicly accessible research to fully characterize this herbicide for scientific and regulatory purposes.

References

- 1. This compound (Ref: MON 18500) [sitem.herts.ac.uk]

- 2. Item - Table_1_Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function.xlsx - Frontiers - Figshare [frontiersin.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

Flupoxam: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Flupoxam. It covers its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a pre-emergence herbicide belonging to the phenyl-1,2,4-triazole class of organic compounds. It is recognized for its role as a cellulose biosynthesis inhibitor.

| Identifier | Value |

| CAS Number | 119126-15-7[1][2][3][4][5] |

| Molecular Formula | C19H14ClF5N4O2[2][4] |

| Molecular Weight | 460.785 g/mol [2] |

| Chemical Name | 1-[4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide[2] |

| Synonyms | KNW-739, MON 18500 |

| Appearance | Solid[2] |

| Solubility | Practically insoluble in water[1] |

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound's herbicidal activity stems from its specific inhibition of cellulose biosynthesis in plants. This process is critical for cell wall formation, and its disruption leads to defects in plant growth and development, ultimately causing plant death.

The primary molecular targets of this compound are the Cellulose Synthase (CESA) proteins , which are integral membrane proteins responsible for polymerizing glucose into cellulose chains. In the model plant Arabidopsis thaliana, this compound specifically targets CESA1 and CESA3 , key components of the primary cell wall cellulose synthase complex.

Resistance to this compound has been linked to specific missense mutations within the transmembrane domains of CESA1 and CESA3. These mutations likely alter the binding site of this compound, reducing its inhibitory effect.

Experimental Protocols

Quantification of Cellulose Biosynthesis Inhibition using [¹⁴C]-Glucose Incorporation

This assay is a fundamental method to quantify the inhibitory effect of compounds like this compound on cellulose synthesis. The protocol is based on measuring the incorporation of radiolabeled glucose into the cellulose fraction of plant cell walls.

Materials:

-

Arabidopsis thaliana seedlings (or other suitable plant model)

-

Liquid growth medium

-

[¹⁴C]-D-glucose

-

This compound (and other inhibitors as controls, e.g., Isoxaben)

-

DMSO (solvent for inhibitors)

-

Acetic-nitric reagent (8:1:2 mixture of acetic acid, nitric acid, and water)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Methodology:

-

Seedling Growth: Germinate and grow seedlings in a liquid culture medium under controlled conditions (e.g., constant light or dark, specific temperature). Etiolated seedlings grown in the dark are often used.

-

Inhibitor Treatment:

-

Prepare stock solutions of this compound and control inhibitors in DMSO.

-

Aliquot seedlings into treatment groups (e.g., DMSO control, varying concentrations of this compound, positive control inhibitor).

-

Add the inhibitor solutions to the respective seedling cultures and incubate for a defined period (e.g., 1-2 hours).

-

-

Radiolabeling:

-

Add [¹⁴C]-D-glucose to each culture to a final concentration that allows for detectable incorporation.

-

Continue the incubation for a period sufficient for glucose uptake and incorporation into cellulose (e.g., 2 hours).

-

-

Cellulose Extraction:

-

Terminate the incubation by harvesting the seedlings (e.g., by filtration).

-

Wash the seedlings thoroughly to remove external radiolabel.

-

Add acetic-nitric reagent to the seedlings. This reagent solubilizes non-cellulosic polysaccharides.

-

Boil the samples in the acetic-nitric reagent for a set time (e.g., 30-60 minutes) to isolate the insoluble cellulose fraction.

-

-

Quantification:

-

Allow the samples to cool, then wash the remaining cellulosic material.

-

Transfer the cellulose to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of incorporated [¹⁴C]-glucose (measured as counts per minute or disintegrations per minute) is proportional to the rate of cellulose synthesis.

-

Compare the radioactivity in the this compound-treated samples to the DMSO control to determine the percentage of inhibition.

-

Synthesis of this compound

Conclusion

This compound is a potent and specific inhibitor of cellulose biosynthesis, making it an effective herbicide and a valuable tool for studying the plant cell wall. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate its mechanism of action and potential applications.

References

- 1. Item - Table_2_Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function.XLSX - figshare - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

Flupoxam's Herbicidal Activity Against Broadleaf Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupoxam is a pre- and post-emergence herbicide, identified chemically as a triazole carboxamide, historically used for the control of broadleaf weeds in cereal crops. Initially categorized as a mitotic disrupter, subsequent research has redefined its mechanism of action. This technical guide provides an in-depth analysis of this compound's herbicidal activity, focusing on its impact on broadleaf weeds. It consolidates available quantitative data, details experimental methodologies, and visualizes its biochemical pathway and experimental workflows.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Contrary to early classifications, this compound is not a mitotic disrupter herbicide.[1] While it induces classic "club root" morphology in seedlings, microscopic studies have revealed that it does not affect microtubule organization. Instead, this compound's primary mode of action is the inhibition of cellulose biosynthesis.[2][3][4] This places it within the Herbicide Resistance Action Committee (HRAC) Group L.

Cellulose is a critical structural component of plant cell walls, providing rigidity and enabling cell expansion. By inhibiting its synthesis, this compound disrupts cell wall formation, leading to stunted growth, swelling of root and hypocotyl tissues, and ultimately, plant death.[5] Its effects are most pronounced in dicotyledonous (broadleaf) plants.[2][3] The specific molecular target within the cellulose synthase complex is believed to be similar to that of the herbicide isoxaben.[2][3][6]

Signaling Pathway Diagram

The following diagram illustrates the targeted pathway of this compound in the biosynthesis of cellulose.

Caption: this compound's inhibition of the Cellulose Synthase enzyme complex.

Quantitative Herbicidal Activity

Field trials have demonstrated the efficacy of this compound, particularly in combination with other herbicides, for the control of a range of broadleaf weeds in winter wheat. The data presented below is from a series of 10 experiments conducted in Poland between 1991 and 1993.[3]

Table 1: Efficacy of this compound in Combination with Isoproturon (IPU) on Broadleaf Weeds in Winter Wheat [3]

| Weed Species | This compound Rate (g/ha) | IPU Rate (g/ha) | Application Timing | Weed Control (%) |

| Apera spica-venti | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Broad-leaved weeds (unspecified) | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Galium aparine | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Stellaria media | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Viola arvensis | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Veronica spp. | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Anthemis arvensis | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Matricaria inodora | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

| Lamium spp. | 80 - 120 | 800 - 1200 | Pre/Post-emergence | Good |

Note: "Good" control was noted in the study, but specific percentage ranges were not provided in the abstract.

Experimental Protocols

The following methodologies are based on the available information from cited studies.

Field Efficacy Trials

A typical experimental design for evaluating the herbicidal efficacy of this compound in the field is as follows:[3]

-

Experimental Design: Randomized complete block design with 3-4 replications.

-

Plot Size: Standardized plot dimensions (e.g., 10m x 2m) suitable for small-plot agricultural research.

-

Crop: Winter wheat (cultivars such as Almari, Alcedo, Gama, and Reda have been used).[3]

-

Herbicide Application:

-

Equipment: Tractor-mounted or backpack sprayer equipped with flat-fan nozzles (e.g., XR11003).

-

Spray Volume: 200-300 L/ha.

-

Pressure: 2-3 bars.

-

Timing: Pre-emergence (shortly after sowing) and/or post-emergence (at specific crop and weed growth stages, e.g., 3-4 leaf stage of wheat).

-

-

Treatments:

-

Untreated control.

-

This compound at various rates (e.g., 80, 100, 120 g/ha).

-

This compound in combination with other herbicides (e.g., isoproturon at 800-1200 g/ha).

-

Standard reference herbicides for comparison.

-

-

Data Collection:

-

Weed Control Assessment: Visual ratings and/or quantitative assessment by counting weed numbers and/or biomass within randomly placed quadrats (e.g., 4 x 0.25 m²) per plot.

-

Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) at various intervals after application.

-

Yield: Harvesting the central area of each plot and determining grain yield, adjusted for moisture content.

-

-

Statistical Analysis: Analysis of variance (ANOVA) appropriate for a randomized complete block design, with mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Experimental Workflow Diagram

Caption: Workflow for field evaluation of this compound's herbicidal efficacy.

Conclusion

This compound is a selective herbicide effective against broadleaf weeds, with its mechanism of action confirmed as the inhibition of cellulose biosynthesis. While it has been largely superseded by newer chemistries, the data indicates its utility, particularly as part of a broader weed management program in cereal crops. The provided experimental protocols offer a framework for further research into this compound or other herbicides with a similar mode of action. The unique targeting of cellulose biosynthesis continues to be a relevant area of study for the development of novel herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bcpc.org [bcpc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]

Flupoxam's Differential Effects on Monocot vs. Dicot Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupoxam is a pre-emergent herbicide belonging to the triazolecarboxamide chemical class, recognized for its selective control of broadleaf (dicot) weeds in cereal (monocot) crops. This technical guide provides an in-depth analysis of the differential effects of this compound on monocot and dicot species, focusing on its molecular mechanism of action as a cellulose biosynthesis inhibitor. This document summarizes available quantitative data, details key experimental protocols for studying its effects, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

The selective herbicidal activity of this compound is primarily attributed to its potent inhibition of cellulose biosynthesis, a fundamental process for plant cell wall integrity and growth. The plant cell wall, a defining feature of plant cells, is crucial for determining cell shape, providing structural support, and protecting against biotic and abiotic stresses. Cellulose, a linear polymer of β-(1→4)-linked D-glucose residues, is the principal structural component of the cell wall. By disrupting cellulose synthesis, this compound critically impairs cell division and elongation, leading to characteristic symptoms such as stunted growth and radial swelling, particularly in rapidly growing tissues of susceptible dicotyledonous plants.[1][2]

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound targets the cellulose synthase (CESA) complex, a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose chains.[3][4] The CESA complex in higher plants is a rosette-shaped structure composed of multiple CESA protein isoforms. This compound is believed to bind to specific CESA subunits, thereby disrupting the catalytic process of cellulose polymerization.

Molecular Target and Selectivity

The selectivity of this compound between monocots and dicots is not fully elucidated but is thought to be related to subtle differences in the structure of the CESA complex or differential uptake, translocation, or metabolism of the herbicide. Research on the model dicot Arabidopsis thaliana has identified specific amino acid residues within the transmembrane domains of CESA1 and CESA3 that, when mutated, confer resistance to this compound.[3][4][5] This suggests that these regions are critical for this compound binding and its inhibitory action. Molecular modeling studies indicate that this compound may bind at the interface between CESA protomers within the complex, disrupting their interaction and consequently halting cellulose synthesis.[5][6]

The following diagram illustrates the proposed signaling pathway of this compound's action on the CESA complex.

Caption: Proposed mechanism of this compound action on the plant cellulose synthase complex.

Data Presentation: Differential Efficacy of this compound

While extensive quantitative data comparing the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth) of this compound across a wide range of monocot and dicot species is limited in publicly available literature, the qualitative selectivity is well-documented. The following tables summarize available data and typical observations.

Table 1: Herbicidal Efficacy of this compound on Dicot Species

| Dicot Species | Common Name | Observed Effect | Concentration | Reference |

| Arabidopsis thaliana | Thale Cress | Inhibition of root elongation, radial swelling | Low nM to µM range | [3][5] |

| Nasturtium officinale | Watercress | Inhibition of root elongation, club root morphology | 1 µM | [7] |

| Solanum nigrum | Black Nightshade | Susceptible | Not specified | General herbicide labels |

| Amaranthus retroflexus | Redroot Pigweed | Susceptible | Not specified | General herbicide labels |

Table 2: Herbicidal Efficacy of this compound on Monocot Species

| Monocot Species | Common Name | Observed Effect | Concentration | Reference |

| Triticum aestivum | Wheat | Tolerant | Not specified | General herbicide labels |

| Hordeum vulgare | Barley | Tolerant | Not specified | General herbicide labels |

| Avena fatua | Wild Oat | Moderately tolerant | Not specified | General herbicide labels |

| Setaria viridis | Green Foxtail | Moderately tolerant | Not specified | General herbicide labels |

Experimental Protocols

This section details key experimental protocols used to investigate the effects of this compound on cellulose biosynthesis and overall plant growth.

Whole Plant Growth Inhibition Assay (GR50 Determination)

This protocol is designed to quantify the inhibitory effect of this compound on the growth of different plant species.

Methodology:

-

Plant Material: Seeds of selected monocot and dicot species are surface-sterilized.

-

Growth Conditions: Seeds are germinated and grown on a suitable medium (e.g., Murashige and Skoog) containing a range of this compound concentrations.

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and added to the growth medium to achieve the desired final concentrations. A solvent-only control is included.

-

Incubation: Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Data Collection: After a defined period (e.g., 7-14 days), root length, shoot length, and fresh weight are measured for each plant.

-

Data Analysis: The percentage of growth inhibition relative to the control is calculated for each this compound concentration. The GR50 value is determined by fitting a dose-response curve to the data using appropriate statistical software.

Caption: Workflow for determining the GR50 of this compound on different plant species.

In Vitro Cellulose Synthase Assay

This protocol directly measures the inhibitory effect of this compound on the activity of the cellulose synthase enzyme.

Methodology:

-

Plant Material: Etiolated seedlings (e.g., mung bean, cotton fibers) are used as a source of active cellulose synthase.

-

Microsomal Membrane Isolation: Plant tissue is homogenized in an extraction buffer, and the microsomal fraction containing the plasma membrane-bound CESA complexes is isolated by differential centrifugation.

-

Enzyme Assay:

-

The reaction mixture contains the isolated microsomal membranes, a buffer solution, magnesium ions (as a cofactor), and radiolabeled UDP-[¹⁴C]glucose as the substrate.

-

This compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations. A solvent control is included.

-

The reaction is initiated by the addition of the microsomal membranes and incubated at a specific temperature (e.g., 30°C).

-

-

Product Quantification:

-

The reaction is stopped, and the newly synthesized radiolabeled cellulose is separated from the unreacted UDP-[¹⁴C]glucose (e.g., by precipitation with ethanol or filtration).

-

The amount of radioactivity incorporated into the cellulose product is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of cellulose synthase activity is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Determination of Crystalline Cellulose Content

This protocol quantifies the amount of crystalline cellulose in plant cell walls, allowing for the assessment of this compound's impact on this key structural component.

Methodology:

-

Plant Material: Plant tissues from control and this compound-treated plants are harvested and dried.

-

Cell Wall Preparation: The dried tissue is ground to a fine powder, and the cell wall material is isolated by sequential extraction with solvents to remove non-cell wall components.

-

Updegraff Method:

-

The isolated cell wall material is treated with a mixture of acetic acid and nitric acid to remove non-cellulosic polysaccharides and lignin, leaving behind the crystalline cellulose.

-

The remaining crystalline cellulose is then hydrolyzed to glucose monomers using strong acid (e.g., sulfuric acid).

-

-

Glucose Quantification: The amount of glucose released from the hydrolysis of cellulose is determined using a colorimetric assay (e.g., the anthrone assay).

-

Data Analysis: The cellulose content is calculated based on the amount of glucose measured and is expressed as a percentage of the initial dry cell wall material.

Conclusion

This compound is a selective herbicide that effectively controls dicotyledonous weeds by inhibiting cellulose biosynthesis. Its mode of action involves the direct targeting of the cellulose synthase complex, with evidence pointing to the transmembrane domains of CESA subunits as the binding site. The differential sensitivity between monocots and dicots remains an area of active research, likely involving a combination of factors including target site variations and physiological differences in herbicide uptake and metabolism. The experimental protocols detailed in this guide provide a framework for further investigation into the precise molecular interactions and the basis of selectivity of this compound and other cellulose biosynthesis inhibitors, which is crucial for the development of new and more effective weed management strategies.

References

- 1. Hydrogel Materials for Drug Delivery and Tissue Engineering [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Auxin and Monocot Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellulose synthase (UDP-forming) - Wikipedia [en.wikipedia.org]

- 7. Uptake and translocation of nanoplastics in mono and dicot vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Flupoxam: An In-depth Technical Guide on Environmental Fate and Persistence

A notable gap in publicly available scientific literature exists regarding the specific environmental fate and persistence of the herbicide flupoxam (also known as MON 18500). While basic chemical identifiers and a general classification of aquatic toxicity are accessible, detailed quantitative data from key environmental fate studies—such as hydrolysis, photolysis, biodegradation, soil adsorption/desorption, and bioaccumulation—are not readily found in the public domain. This technical guide, therefore, serves to outline the necessary parameters for a comprehensive environmental risk assessment of this compound, detailing the standard experimental protocols used to generate such data, while highlighting the current absence of specific values for this compound.

Physicochemical Properties

A foundational understanding of a pesticide's environmental behavior begins with its physicochemical properties. For this compound, the following information is available:

-

Molecular Formula: C₁₉H₁₄ClF₅N₄O₂

-

Molecular Weight: 460.8 g/mol

-

Calculated XLogP3-AA: 4.6

The high XLogP value suggests that this compound has a tendency to partition from water into fatty tissues, indicating a potential for bioaccumulation. However, without experimental data, this remains a theoretical indicator.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, are critical determinants of a pesticide's persistence in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of this process is pH-dependent and is a key factor in determining the persistence of a pesticide in aquatic environments.

Experimental Protocol: Hydrolysis Study (OECD Guideline 111)

A typical hydrolysis study involves:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at a range of pH values, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

-

Application of Test Substance: A known concentration of radiolabelled this compound is added to the buffer solutions.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to preclude photodegradation.

-

Sampling and Analysis: At various time intervals, samples are taken and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and any degradation products.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated.

Quantitative Data for this compound: No publicly available data on the hydrolysis half-life of this compound at different pH values could be located.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This process is a significant degradation pathway for pesticides present on soil surfaces or in the upper layers of water bodies.

Experimental Protocol: Aqueous Photolysis Study (OECD Guideline 316)

The standard protocol for an aqueous photolysis study includes:

-

Solution Preparation: A solution of radiolabelled this compound in sterile, buffered water is prepared.

-

Light Exposure: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to assess abiotic degradation in the absence of light.

-

Incubation Conditions: The temperature is maintained at a constant level.

-

Sampling and Analysis: Samples are collected at timed intervals from both the irradiated and dark control solutions and analyzed for the parent compound and photoproducts.

-

Quantum Yield and Half-Life Calculation: The data is used to calculate the quantum yield (the efficiency of the photochemical process) and the environmental half-life under specific light conditions.

Quantitative Data for this compound: Specific data regarding the photolysis half-life and quantum yield for this compound are not publicly available.

Biotic Degradation

The breakdown of pesticides by microorganisms is a primary route of dissipation in soil and water.

Aerobic and Anaerobic Soil Metabolism

The persistence of a pesticide in soil is largely determined by the rate of microbial degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

A typical soil metabolism study involves:

-

Soil Selection: Representative agricultural soils with varying properties (e.g., texture, organic matter content, pH) are chosen.

-

Test Substance Application: Radiolabelled this compound is applied to the soil samples.

-

Incubation:

-

Aerobic: The soils are maintained at a constant temperature and moisture content, with a continuous supply of air.

-

Anaerobic: After an initial aerobic phase, the soils are flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are extracted at regular intervals and analyzed to determine the concentration of this compound and its metabolites. Volatile degradation products, such as ¹⁴CO₂, are trapped to assess mineralization.

-

Data Analysis: Degradation rates and half-lives (DT₅₀) for both aerobic and anaerobic conditions are calculated.

Quantitative Data for this compound: No publicly available data on the aerobic or anaerobic soil degradation half-lives of this compound could be found.

A diagrammatic representation of a typical soil degradation study workflow is provided below.

Aerobic and Anaerobic Aquatic Metabolism

In aquatic systems, pesticide degradation occurs in both the water column and the sediment.

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Systems (OECD Guideline 308)

This study is conducted as follows:

-

System Setup: Intact water-sediment systems from two different natural sources are established in flasks.

-

Application: Radiolabelled this compound is applied to the water surface.

-

Incubation: The systems are incubated in the dark at a controlled temperature under either aerobic or anaerobic conditions.

-

Sampling: At intervals, the water and sediment phases are separated and sampled.

-

Analysis: The concentrations of this compound and its transformation products in both the water and sediment are determined.

-

Half-Life Calculation: The degradation half-life in the total system, as well as dissipation from the water phase, is calculated.

Quantitative Data for this compound: Data on the degradation of this compound in water-sediment systems are not publicly available.

Environmental Mobility

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater or move with surface runoff, is assessed by its adsorption and desorption characteristics in soil.

Experimental Protocol: Adsorption/Desorption Study (OECD Guideline 106)

The batch equilibrium method is commonly used:

-

Soil and Solution Preparation: A range of soils with different organic carbon contents and textures are used. A solution of radiolabelled this compound in 0.01 M CaCl₂ is prepared.

-

Equilibration: Soil samples are equilibrated with the this compound solution for a defined period with agitation.

-

Adsorption Measurement: After equilibration, the soil and solution are separated by centrifugation, and the concentration of this compound remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference.

-

Desorption Measurement: The soil from the adsorption phase is then re-suspended in a pesticide-free CaCl₂ solution and equilibrated again to determine the amount of this compound that desorbs from the soil.

-

Koc Calculation: The soil-water distribution coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the soil organic carbon-water partitioning coefficient (Koc).

Quantitative Data for this compound: No experimentally determined Koc value for this compound is available in the public literature.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The bioconcentration factor (BCF) is a key parameter for assessing bioaccumulation potential from water.

Experimental Protocol: Bioaccumulation in Fish (OECD Guideline 305)

This study is typically conducted with a species like the rainbow trout or bluegill sunfish and involves two phases:

-

Uptake Phase: Fish are exposed to a constant, low concentration of radiolabelled this compound in water under flow-through conditions. Water and fish tissue concentrations are measured at regular intervals until a steady state is reached.

-

Depuration Phase: The fish are then transferred to clean, flowing water, and the rate at which this compound is eliminated from their tissues is measured over time.

-

BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish at steady state to the concentration in the water.

Quantitative Data for this compound: No BCF value for this compound has been reported in publicly accessible literature.

Summary of Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound and indicates the current data availability.

| Parameter | Endpoint | Value | Data Availability |

| Hydrolysis | DT₅₀ (pH 4, 7, 9) | Not Available | Unavailable |

| Photolysis | Aqueous DT₅₀ | Not Available | Unavailable |

| Soil Metabolism (Aerobic) | DT₅₀ | Not Available | Unavailable |

| Soil Metabolism (Anaerobic) | DT₅₀ | Not Available | Unavailable |

| Aquatic Metabolism (Aerobic) | System DT₅₀ | Not Available | Unavailable |

| Aquatic Metabolism (Anaerobic) | System DT₅₀ | Not Available | Unavailable |

| Soil Adsorption/Desorption | Koc | Not Available | Unavailable |

| Bioaccumulation | BCF | Not Available | Unavailable |

Overall Environmental Fate of this compound

A conceptual diagram illustrating the potential environmental fate pathways of this compound is presented below. Without quantitative data, the relative importance of each pathway cannot be determined.

Conclusion

A comprehensive assessment of the environmental fate and persistence of this compound is severely hampered by the lack of publicly available quantitative data. While its chemical structure suggests a potential for bioaccumulation, this cannot be confirmed without experimental BCF values. Similarly, its persistence in soil and water, and its mobility, remain unknown without data from degradation and adsorption studies. The experimental protocols outlined in this guide represent the standard methods required by regulatory agencies worldwide to characterize the environmental behavior of pesticides. The generation and public dissemination of such data for this compound would be essential for a thorough and transparent environmental risk assessment.

Methodological & Application

Application Note: Analysis of Flupoxam Analytical Standards by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Flupoxam analytical standards using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a pesticide belonging to the triazole class of chemicals. Accurate and precise analytical methods are essential for its quantification in quality control, formulation development, and residue analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticides due to its high resolution, sensitivity, and specificity. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound analytical standards. The method is designed to be a starting point for researchers to develop and validate a method suitable for their specific needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development, particularly for selecting appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | PubChem |

| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ | PubChem |

| Molecular Weight | 460.8 g/mol | PubChem |

| Melting Point | 144 - 148 °C | PubChem |

| Appearance | White powder | FUJIFILM Wako |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Deionized water (18.2 MΩ·cm)

-

HPLC grade formic acid (optional, for pH adjustment)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography Data System (CDS)

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.

-

Dissolve the standard in acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the flask to volume with acetonitrile and mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase.

-

For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the mobile phase.

-

Filter all working standard solutions through a 0.45 µm syringe filter before injection.

Proposed HPLC Method

The following HPLC conditions are a recommended starting point for the analysis of this compound. Method optimization may be required to achieve desired separation and peak shape.

Table 2: Proposed HPLC Conditions for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Run Time | 10 minutes |

Note on Detection Wavelength: The chemical structure of this compound, containing a substituted phenyl ring and a triazole moiety, suggests UV absorbance in the 220-280 nm range. A wavelength of 230 nm is proposed as a starting point. For method development, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis scan of a this compound standard solution using a Diode Array Detector (DAD).

Data Presentation and Analysis

System Suitability

Before sample analysis, the performance of the HPLC system should be evaluated by injecting a working standard solution (e.g., 25 µg/mL) at least five times. The system suitability parameters should meet the acceptance criteria outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Linearity

The linearity of the method should be assessed by injecting the series of working standard solutions and constructing a calibration curve by plotting the peak area versus the concentration of this compound. The correlation coefficient (r²) should be calculated.

Table 4: Example Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a this compound analytical standard.

Caption: Workflow for this compound Standard Analysis by HPLC.

Logical Relationship: HPLC Troubleshooting

This diagram provides a basic decision tree for troubleshooting common issues encountered during HPLC analysis.

Caption: Basic HPLC Troubleshooting Decision Tree.

Quantitative Analysis of Flupoxam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Introduction

Flupoxam is a pre- and early post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] Its presence in environmental samples and agricultural commodities necessitates sensitive and selective analytical methods for monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity, specificity, and robustness.[2] This application note presents a detailed protocol for the quantitative analysis of this compound using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Principle

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by a triple quadrupole mass spectrometer. The identification and quantification of this compound are achieved by monitoring specific precursor-to-product ion transitions (MRM).

Experimental

Materials and Reagents

-

This compound analytical standard (Purity ≥ 98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

QuEChERS extraction salts and cleanup sorbents

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions for this compound

The molecular formula of this compound is C₁₉H₁₄ClF₅N₄O₂ with a molecular weight of 460.79 g/mol .[3] The protonated molecule [M+H]⁺ is used as the precursor ion.

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 461.1 | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |

Note: The optimal product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Protocols

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (90% A: 10% B). Recommended concentrations range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Data and Results

The following table summarizes the expected performance characteristics of the method. A study on the simultaneous analysis of 504 pesticides reported a limit of quantification (LOQ) of 2.5 µg/kg for this compound in various crops.[4][5]

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | < 1 µg/kg |

| Limit of Quantification (LOQ) | 2.5 µg/kg |

| Accuracy (Recovery %) | 70 - 120% |

| Precision (RSD %) | < 20% |

Diagrams

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Logical relationship of the analytical method components.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H14ClF5N4O2 | CID 86353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Developing Flupoxam-Resistant Cell Lines for Research

For Research Use Only.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of cell lines resistant to Flupoxam, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. Detailed protocols for inducing resistance, confirming the resistant phenotype, and investigating the underlying molecular mechanisms are presented. This includes methodologies for cell viability assays, apoptosis analysis, and protein expression studies. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and implementation.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4] this compound exerts its anti-cancer effects by blocking the catalytic activity of PI3K, thereby inhibiting the downstream activation of Akt and mTOR and ultimately leading to decreased cell proliferation and increased apoptosis in sensitive cancer cell lines.[1]

The development of drug resistance is a major challenge in cancer therapy.[4] Understanding the mechanisms by which cancer cells acquire resistance to targeted agents like this compound is crucial for the development of more effective and durable treatment strategies. The generation of this compound-resistant cell lines in vitro provides a valuable model system to investigate these mechanisms.

Generating this compound-Resistant Cell Lines

The development of this compound-resistant cell lines is typically achieved through continuous or intermittent exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug.[5] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of this compound.

Experimental Workflow for Generating Resistant Cell Lines

The overall workflow for generating this compound-resistant cell lines is depicted below.

Caption: Workflow for generating this compound-resistant cell lines.

Protocol: Generation of this compound-Resistant Cell Lines

This protocol describes the continuous exposure method for generating this compound-resistant cell lines.

Materials:

-

Parental cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Determine the IC50 of this compound:

-

Initiate Resistance Induction:

-

Culture the parental cells in their recommended medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[5]

-

-

Gradual Dose Escalation:

-

When the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of this compound.

-

Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the this compound concentration to the previous level until the cells recover.

-

Repeat this dose escalation process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50. This process can take several months.[5]

-

-

Isolation of Resistant Clones (Optional but Recommended):

-

Expansion and Maintenance:

-

Expand the resistant clones in culture medium containing a maintenance concentration of this compound (the highest concentration at which they can stably proliferate).

-

Cryopreserve aliquots of the resistant cell line at early passages.

-

Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to confirm the resistant phenotype and investigate the underlying mechanisms.

Confirmation of Resistance

3.1.1. Cell Viability Assay

A cell viability assay, such as the MTT assay, is used to compare the sensitivity of the parental and resistant cell lines to this compound.